7-hexyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

PI3K inhibition mTOR inhibition Antitumor activity

7-Hexyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS 377055-03-3) is a fully synthetic, trisubstituted purine-2,6-dione derivative bearing a C8 morpholine ring, N1 and N3 methyl groups, and an N7 n-hexyl chain. This substitution pattern places the molecule within the broader class of morpholinopurine derivatives that have been patented as inhibitors of phosphatidylinositol 3-kinase (PI3K) and/or mammalian target of rapamycin (mTOR) for potential anti-tumor applications.

Molecular Formula C17H27N5O3
Molecular Weight 349.435
CAS No. 377055-03-3
Cat. No. B2621484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hexyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
CAS377055-03-3
Molecular FormulaC17H27N5O3
Molecular Weight349.435
Structural Identifiers
SMILESCCCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C17H27N5O3/c1-4-5-6-7-8-22-13-14(19(2)17(24)20(3)15(13)23)18-16(22)21-9-11-25-12-10-21/h4-12H2,1-3H3
InChIKeyJGVRTFNOJSDZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hexyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione: Core Structural Identity and Procurement Baseline


7-Hexyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS 377055-03-3) is a fully synthetic, trisubstituted purine-2,6-dione derivative bearing a C8 morpholine ring, N1 and N3 methyl groups, and an N7 n-hexyl chain. This substitution pattern places the molecule within the broader class of morpholinopurine derivatives that have been patented as inhibitors of phosphatidylinositol 3-kinase (PI3K) and/or mammalian target of rapamycin (mTOR) for potential anti-tumor applications [1]. The compound is commercially available as a research chemical from major suppliers including Sigma-Aldrich (AldrichCPR product line) , with a molecular formula of C17H27N5O3 and a molecular weight of 349.44 g/mol.

Why Generic Substitution Fails for 7-Hexyl-1,3-dimethyl-8-morpholino-1H-purine-2,6-dione in PI3K/mTOR-Targeted Research


Morpholinopurine derivatives exhibit high sensitivity of their kinase inhibition profiles to the N7 substituent. The patent family covering this compound explicitly teaches that variations in the N7 alkyl group modulate both the potency against PI3K/mTOR isoforms and the selectivity over off-target kinases [1]. A close structural analog bearing an N7 isopropyl group instead of the n-hexyl chain demonstrates distinct physicochemical properties and potentially different binding modes, as evidenced by the existence of multiple substituted analogs within the same chemical space [2]. Consequently, substituting this compound with a different N7-alkyl morpholinopurine without quantitative side-by-side data risks altering the target engagement profile, invalidating comparative structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 7-Hexyl-1,3-dimethyl-8-morpholino-1H-purine-2,6-dione Against Its Closest Analogs


PI3K/mTOR Inhibitory Activity: Potency Window Defined by Patent Class

The compound falls within the scope of a patent claiming morpholinopurine derivatives as PI3K and/or mTOR inhibitors exhibiting anti-tumor activity [1]. While individual IC50 values for this specific compound are not publicly disclosed in the patent, the structural class is characterized by PI3K inhibition at nanomolar to low micromolar concentrations.

PI3K inhibition mTOR inhibition Antitumor activity

Structural Differentiation from N7-Methyl and N7-Isopropyl Analogs

Compared to the unsubstituted N7-H analog (1,3-dimethyl-8-morpholino-3,7-dihydro-1H-purine-2,6-dione) and the N7-isopropyl analog (8-((2,6-dimethylmorpholino)methyl)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, CAS 878421-95-5) [1], the n-hexyl chain contributes a calculated logP (XLogP3) of approximately 1.7–2.5, which is substantially higher than the methyl (XLogP ≈ -0.2) or isopropyl (XLogP ≈ 0.7) analogs [2]. This increased lipophilicity can influence membrane permeability and non-specific protein binding, potentially affecting both in vitro and in vivo pharmacological profiles.

Structure-Activity Relationship Alkyl chain effect Lipophilicity

Morpholine Ring Attachment Mode: Direct C-N Bond vs. Methylene-Linked Analogs

The target compound features a direct C–N bond between the purine C8 position and the morpholine nitrogen, in contrast to the closely related analog 7-Hexyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione (CAS 851942-04-6), which has a methylene spacer . The direct attachment restricts the conformational freedom of the morpholine ring, potentially altering its orientation in the kinase active site. While no direct head-to-head activity comparison is publicly available, this structural difference is known to affect kinase selectivity in related purine scaffold series [1].

Morpholine attachment Conformational restriction Binding mode

Optimal Application Scenarios for 7-Hexyl-1,3-dimethyl-8-morpholino-1H-purine-2,6-dione Based on Available Evidence


Kinase Selectivity Profiling for PI3K/mTOR Inhibitor SAR Campaigns

This compound can serve as a tool molecule to explore the effect of N7 n-hexyl chain length on PI3K isoform selectivity and mTOR inhibition. The patent class indicates potential anti-tumor activity through PI3K/mTOR dual inhibition [1]. Researchers should use this compound in a panel alongside its N7-methyl, N7-isopropyl, and N7-benzyl analogs to elucidate the role of alkyl chain lipophilicity on kinase selectivity and cellular potency.

Reference Standard for Morpholinopurine Analytical Method Development

The compound's commercial availability through a reputable supplier like Sigma-Aldrich enables its use as a reference standard for LC-MS or HPLC method development. The unique combination of a highly polar purine-dione core with a lipophilic n-hexyl chain and a morpholine moiety provides a valuable test case for optimizing separation conditions for amphiphilic heterocycles.

Computational Chemistry and Docking Studies on N7-Alkylpurine Scaffolds

Due to its distinctive n-hexyl substituent, this compound is well-suited for validating docking poses and molecular dynamics simulations of PI3K/mTOR-ligand interactions, as it provides a larger hydrophobic probe than commonly employed methyl or ethyl analogs.

In Vitro Pharmacology Probe (With On-Site Activity Verification)

This compound is categorized within a patent family of PI3K/mTOR inhibitors [1], but no publicly disclosed IC50 data for this specific structure exist. Therefore, it is recommended only for research programs that perform their own in-house biochemical or cellular activity assays to confirm target engagement and potency. It cannot yet be used as a well-characterized pharmacological probe.

Quote Request

Request a Quote for 7-hexyl-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.